An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
Introduction: Unveiling a Novel Scaffold for CNS Drug Discovery
The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry. Its rigid structure offers a unique conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. When incorporated into drug candidates, the azetidine moiety can also improve physicochemical properties such as solubility and metabolic stability, making it an attractive scaffold for drug development.[1][2][3] The benzhydryl group, on the other hand, is a well-established pharmacophore found in a variety of centrally acting drugs, including antihistamines and calcium channel blockers, where it often contributes to high receptor affinity.[4]
This technical guide provides a comprehensive overview of the synthesis, and the predicted chemical and biological properties of a novel compound, 2-(1-Benzhydrylazetidin-3-YL)ethanamine. As this is a novel molecule, this guide will serve as a foundational document for researchers and drug development professionals interested in exploring its therapeutic potential. We will delve into a proposed synthetic route, outline a robust experimental workflow for its characterization, and hypothesize its potential biological activity based on the pharmacology of structurally related compounds.
Physicochemical Properties: A Predictive Analysis
Given the novelty of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, experimental data on its physicochemical properties are not yet available. However, we can predict these properties based on its chemical structure, which is crucial for anticipating its behavior in biological systems and for the design of appropriate analytical methods.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₉H₂₄N₂ | |
| Molecular Weight | 280.41 g/mol | |
| pKa (most basic) | 9.5 - 10.5 | The primary amine is the most basic site. The azetidine nitrogen is a tertiary amine, but its basicity is reduced due to steric hindrance from the bulky benzhydryl group. |
| logP | 3.5 - 4.5 | The lipophilic benzhydryl group and the hydrocarbon chain contribute to a high logP, suggesting good membrane permeability but potentially low aqueous solubility. |
| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar benzhydryl-containing amines. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The free base is expected to have low aqueous solubility. Salt forms (e.g., hydrochloride, acetate) will exhibit significantly higher aqueous solubility. |
Proposed Synthesis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
The synthesis of the target compound can be achieved in a two-step process starting from the readily available precursor, 1-benzhydrylazetidin-3-one. The synthetic strategy involves the introduction of a two-carbon side chain via a Horner-Wadsworth-Emmons reaction, followed by the reduction of the resulting vinyl nitrile.
Step 1: Synthesis of 2-(1-benzhydrylazetidin-3-ylidene)acetonitrile
The first step is a Horner-Wadsworth-Emmons reaction between 1-benzhydrylazetidin-3-one and diethyl cyanomethylphosphonate. This reaction is a reliable method for the formation of a carbon-carbon double bond and the introduction of a nitrile group.
Protocol:
-
To a solution of diethyl cyanomethylphosphonate (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF dropwise.[5][6]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1-benzhydrylazetidin-3-ylidene)acetonitrile.
Step 2: Synthesis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
The final step involves the reduction of both the carbon-carbon double bond and the nitrile group of 2-(1-benzhydrylazetidin-3-ylidene)acetonitrile to yield the target primary amine. Catalytic hydrogenation is the preferred method for this transformation as it can achieve both reductions in a single step under relatively mild conditions.[7][8]
Protocol:
-
Dissolve 2-(1-benzhydrylazetidin-3-ylidene)acetonitrile (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (10% w/w) or Raney Nickel to the solution.
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (50-100 psi) at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(1-Benzhydrylazetidin-3-YL)ethanamine.
-
The crude product can be further purified by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
An alternative method for the reduction of the nitrile is the use of Lithium Aluminum Hydride (LiAlH₄).[9][10] However, catalytic hydrogenation is generally preferred for its milder reaction conditions and easier workup.
Comprehensive Experimental Workflow
The following diagram illustrates a comprehensive workflow for the synthesis, purification, and characterization of 2-(1-Benzhydrylazetidin-3-YL)ethanamine.
Caption: Comprehensive workflow for the synthesis and evaluation of 2-(1-Benzhydrylazetidin-3-YL)ethanamine.
Reactivity and Stability
The chemical reactivity of 2-(1-Benzhydrylazetidin-3-YL)ethanamine is primarily dictated by the primary amine and the tertiary azetidine nitrogen.
-
Amine Reactivity: The primary amine is nucleophilic and will react with electrophiles such as aldehydes, ketones (to form imines), and acyl chlorides (to form amides). It is also a base and will form salts with acids.
-
Azetidine Ring Stability: The azetidine ring is strained and can be susceptible to ring-opening reactions under harsh acidic conditions or in the presence of strong nucleophiles. However, under normal physiological conditions, it is expected to be stable.[1]
-
Oxidation: The primary amine can be susceptible to oxidation over time, especially when exposed to air and light.
-
Storage: For long-term storage, it is recommended to store the compound as a salt (e.g., hydrochloride) in a cool, dark, and dry place under an inert atmosphere.
Hypothesized Biological Activity and Mechanism of Action
The structure of 2-(1-Benzhydrylazetidin-3-YL)ethanamine contains key pharmacophoric elements that suggest potential activity as a modulator of central nervous system targets.
-
GABAergic System: The azetidine ring can be considered a conformationally restricted analog of GABA or β-alanine. Several azetidine derivatives have been identified as potent inhibitors of GABA uptake transporters (GATs).[11][12] By inhibiting the reuptake of GABA from the synaptic cleft, these compounds can enhance GABAergic neurotransmission, which is a therapeutic strategy for conditions like epilepsy and anxiety.
-
Monoamine Transporters: The benzhydryl moiety is a common feature in ligands for dopamine, norepinephrine, and serotonin transporters. The overall structure of the target compound bears some resemblance to known monoamine reuptake inhibitors.
-
Other CNS Targets: The diverse pharmacological activities of azetidine-containing compounds suggest that the target molecule could also interact with other CNS receptors, such as muscarinic or dopamine receptors.[2][3]
Based on the structural analogy to known GABA uptake inhibitors, we hypothesize that 2-(1-Benzhydrylazetidin-3-YL)ethanamine may act as a GAT inhibitor. The proposed mechanism is illustrated in the following diagram.
Caption: Hypothesized mechanism of action via GABA transporter inhibition.
Conclusion and Future Directions
This technical guide provides a roadmap for the synthesis, characterization, and biological evaluation of the novel compound 2-(1-Benzhydrylazetidin-3-YL)ethanamine. The proposed synthetic route is robust and utilizes well-established chemical transformations. The predictive analysis of its physicochemical properties and the hypothesized biological activity provide a strong rationale for its investigation as a potential CNS-acting therapeutic agent.
Future work should focus on the successful synthesis and purification of the compound, followed by a thorough structural and physicochemical characterization to validate the predictions made in this guide. Subsequently, a comprehensive in vitro pharmacological profiling, starting with GABA uptake assays, will be crucial to elucidate its biological mechanism of action and to determine its therapeutic potential.
References
-
An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. Available from: [Link]
-
Synthesis of 2-(1,4-benzoxathian-2-yl)-acetonitrile. PrepChem.com. Available from: [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available from: [Link]
- Process for the synthesis of 2-benzhydryl-3 quinuclidinone. Google Patents.
-
Catalytic hydrogenation of nitrile rubber using palladium and ruthenium complexes. ResearchGate. Available from: [Link]
- Method for reducing acetonitrile residue in polypeptide medicament. Google Patents.
-
Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. ACS Publications. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC - NIH. Available from: [Link]
-
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available from: [Link]
-
Azetidines of pharmacological interest. PubMed. Available from: [Link]
-
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. Available from: [Link]
-
Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. ResearchGate. Available from: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Publications. Available from: [Link]
- Process for the hydrogenation of nitriles to primary amines. Google Patents.
-
Structures of some azetidine-based drugs. ResearchGate. Available from: [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available from: [Link]
-
2-Hydroxyimino-2-phenylacetonitrile. Organic Syntheses Procedure. Available from: [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International - Chromatography Online. Available from: [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Available from: [Link]
-
One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI. Available from: [Link]
-
Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate. Available from: [Link]
-
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed. Available from: [Link]
-
Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. ResearchGate. Available from: [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC - NIH. Available from: [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available from: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]
-
Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. MDPI. Available from: [Link]
-
Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. PubMed. Available from: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]
-
Video: Nitriles to Amines: LiAlH4 Reduction. JoVE. Available from: [Link]
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 6. CAS 40320-60-3: 1-Benzhydrylazetidin-3-one | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 11. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

